MFCD16314271
Description
Based on analogous MDL classifications (e.g., MFCD13195646 in and MFCD00039227 in ), it is inferred to belong to the arylboronic acid or aryl trifluoromethyl ketone family. Such compounds are critical in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks, and in medicinal chemistry as intermediates for bioactive molecules .
Key inferred properties (derived from structurally similar compounds in and ):
- Molecular weight: ~200–250 g/mol
- Functional groups: Likely boronic acid (-B(OH)₂) or trifluoromethyl (-CF₃) substituents.
- Applications: Catalysis, pharmaceutical intermediates, materials science.
Properties
IUPAC Name |
5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-3-5-13(10(9)2)11-6-12(14(16)17)8-15-7-11/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYGORLVUIEACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CN=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680754 | |
| Record name | 5-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1047128-56-2 | |
| Record name | 5-(2,3-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD16314271 involves several steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.
Intermediate Processing: The intermediate compound is then subjected to further reactions, including heating and the addition of reagents, to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Continuous Monitoring: The reaction progress is continuously monitored using advanced analytical techniques to ensure optimal yield and purity.
Purification and Packaging: The final product is purified and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
MFCD16314271 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.
Scientific Research Applications
MFCD16314271 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD16314271 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Altering Gene Expression: The compound may influence gene expression, leading to changes in cellular function.
Comparison with Similar Compounds
Discussion
- Innovation Gap: this compound’s exact synthetic protocol remains unpublished, necessitating further optimization for scalability (e.g., greener solvents per ).
- Property Trade-offs : While boronic acids offer catalytic versatility, their lower solubility (0.24 mg/mL vs. 0.69 mg/mL for benzimidazoles) limits formulation in aqueous systems .
- Biological Potential: No IC₅₀ data exist for this compound, unlike its trifluoromethyl and benzimidazole analogues, highlighting a research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
